
(2,2'-Bipyridine)(2,2'-biquinoline)((3,3'-biisoquinoline)ruthenium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2’-Bipyridine)(2,2’-biquinoline)((3,3’-biisoquinoline)ruthenium(II) is a coordination complex that features ruthenium as the central metal ion coordinated to three different bidentate ligands: 2,2’-bipyridine, 2,2’-biquinoline, and 3,3’-biisoquinoline. This compound is of significant interest due to its unique optical and electrochemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)(2,2’-biquinoline)((3,3’-biisoquinoline)ruthenium(II) typically involves the reaction of ruthenium trichloride with the respective ligands in an aqueous or alcoholic solution. The reaction is often carried out under reflux conditions, and a reducing agent such as hypophosphorous acid is added to reduce ruthenium(III) to ruthenium(II) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(2,2’-Bipyridine)(2,2’-biquinoline)((3,3’-biisoquinoline)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced back to ruthenium(II) from higher oxidation states.
Substitution: Ligands can be substituted with other bidentate or monodentate ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a coordinating solvent and elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands .
科学的研究の応用
(2,2’-Bipyridine)(2,2’-biquinoline)((3,3’-biisoquinoline)ruthenium(II) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions and as a photosensitizer in photochemical studies.
Biology: Employed in bioimaging and as a probe for studying biological systems due to its luminescent properties.
Medicine: Investigated for its potential in photodynamic therapy and as a drug delivery agent.
Industry: Utilized in the development of light-emitting devices and sensors
作用機序
The mechanism of action of (2,2’-Bipyridine)(2,2’-biquinoline)((3,3’-biisoquinoline)ruthenium(II) involves its ability to interact with various molecular targets through coordination and redox reactions. The compound can undergo photoinduced electron transfer, making it effective in photochemical applications. Its luminescent properties are due to the metal-to-ligand charge transfer (MLCT) transitions, which are influenced by the nature of the ligands and the central metal ion .
類似化合物との比較
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) chloride: A well-known compound with similar luminescent properties but different ligand composition.
cis-Dichlorobis(2,2’-bipyridine)ruthenium(II): Another ruthenium complex with distinct coordination and reactivity.
Uniqueness
(2,2’-Bipyridine)(2,2’-biquinoline)((3,3’-biisoquinoline)ruthenium(II) is unique due to its combination of three different bidentate ligands, which imparts distinct optical and electrochemical properties. This diversity in ligand structure allows for fine-tuning of its reactivity and applications in various fields .
特性
分子式 |
C46H32N6Ru+2 |
|---|---|
分子量 |
769.9 g/mol |
IUPAC名 |
3-isoquinolin-3-ylisoquinoline;2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+) |
InChI |
InChI=1S/2C18H12N2.C10H8N2.Ru/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20-18;1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h2*1-12H;1-8H;/q;;;+2 |
InChIキー |
FQGPOWBNQXZGJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=C2C=NC(=CC2=C1)C3=CC4=CC=CC=C4C=N3.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B13127312.png)
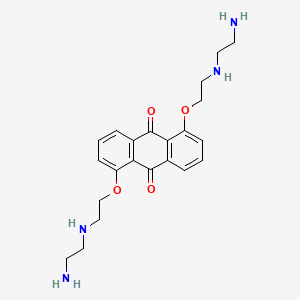

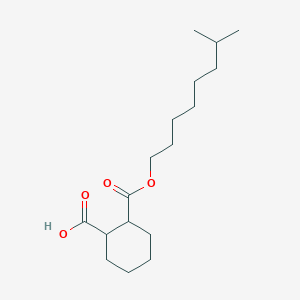
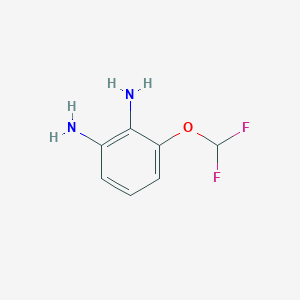
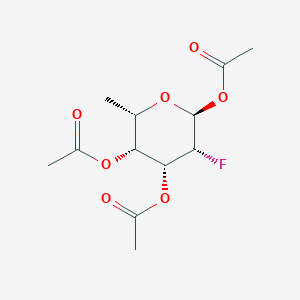
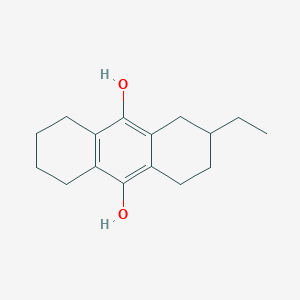


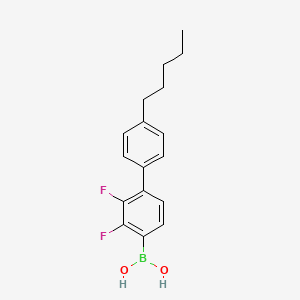
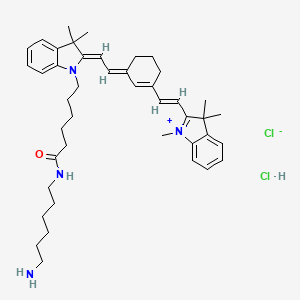


![2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B13127400.png)
